N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a methoxy group and a methyl group, along with an ethyl chain linked to a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through nucleophilic substitution reactions using suitable reagents such as methanol and methyl iodide.
Linking the Ethyl Chain: The ethyl chain is attached to the pyrimidine ring via an alkylation reaction using ethyl halides.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through an amidation reaction using prop-2-enoic acid and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using reagents like sodium methoxide or methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study cellular pathways and molecular targets in biological systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]acetamide
- N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]but-2-enamide
- N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-ynamide
Uniqueness
N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the prop-2-enamide moiety
Properties
IUPAC Name |
N-[2-(4-methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-4-10(15)12-6-5-9-13-8(2)7-11(14-9)16-3/h4,7H,1,5-6H2,2-3H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUCEJIEAPBZJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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